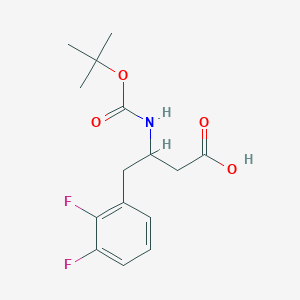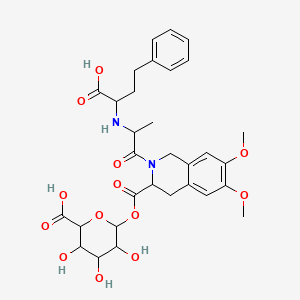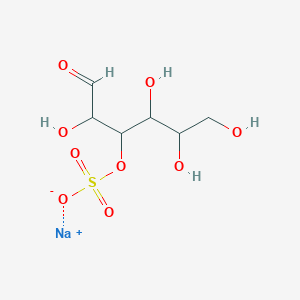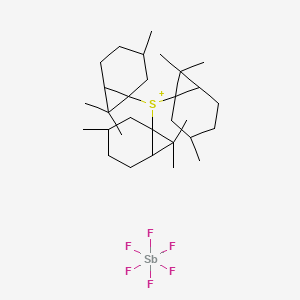
Triarylsulfonium hexafluoroantimonate salts mixed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triarylsulfonium hexafluoroantimonate salts mixed are photoinitiators used in cationic polymerization processes. These compounds are particularly effective in the ultraviolet range of 210−350 nm and are primarily used to initiate the polymerization of epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triarylsulfonium hexafluoroantimonate salts are typically synthesized through the reaction of triarylsulfonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ar3SCl+HSbF6→Ar3S+SbF6−
where Ar represents an aryl group. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of triarylsulfonium hexafluoroantimonate salts involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Triarylsulfonium hexafluoroantimonate salts undergo various chemical reactions, including:
Cationic Polymerization: These salts are used as photoinitiators in the cationic polymerization of epoxy resins. .
Substitution Reactions: The aryl groups in triarylsulfonium salts can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
UV Light: Used to activate the photoinitiators in cationic polymerization.
Organic Solvents: Such as dichloromethane, used in the synthesis and purification processes
Major Products
Applications De Recherche Scientifique
Triarylsulfonium hexafluoroantimonate salts have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triarylsulfonium hexafluoroantimonate salts involves the generation of strong acids upon exposure to UV light. The photoinitiators absorb UV light, leading to the cleavage of the sulfonium cation and the release of a proton. This proton initiates the cationic polymerization process by opening the epoxy ring and forming a reactive cationic species that propagates the polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triarylsulfonium hexafluorophosphate salts: Similar in structure and function, used as photoinitiators in cationic polymerization.
Diphenyliodonium hexafluoroantimonate: Another photoinitiator used in similar applications.
Uniqueness
Triarylsulfonium hexafluoroantimonate salts are unique due to their high efficiency in initiating cationic polymerization under UV light and their ability to produce high-purity polymer products. Their stability and effectiveness in a wide range of applications make them superior to other photoinitiators .
Propriétés
Formule moléculaire |
C30H51F6SSb |
|---|---|
Poids moléculaire |
679.5 g/mol |
Nom IUPAC |
hexafluoroantimony(1-);tris(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
IAYXUSLCQRDSMB-UHFFFAOYSA-H |
SMILES canonique |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


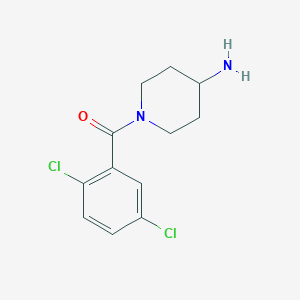

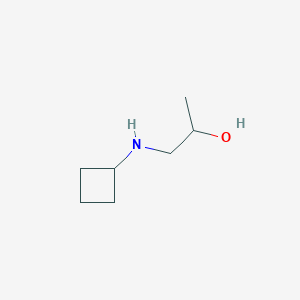
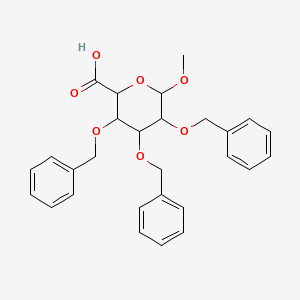
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

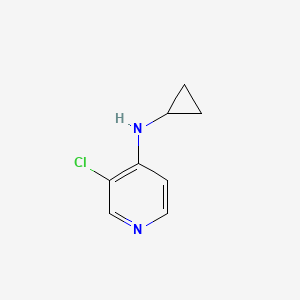
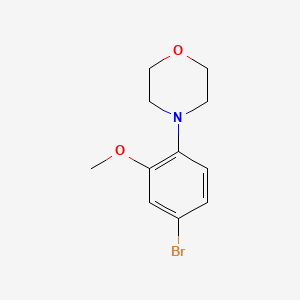
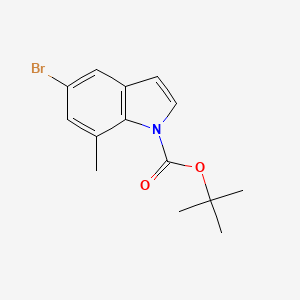
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

